

Surface chemistry of nickel-yttrium oxide films

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Compound of Interest

Compound Name: Nickel;yttrium

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An In-depth Technical Guide to the Surface Chemistry of Nickel-Yttrium Oxide Films

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surface chemistry of nickel-yttrium oxide (NYO) films, with a focus on their synthesis, surface characterization, and catalytic properties. The information presented herein is intended to support researchers, scientists, and professionals in the fields of materials science, catalysis, and drug development in their understanding and application of these promising materials.

Introduction

Nickel-yttrium oxide films are emerging as materials of significant interest due to their unique electronic, optical, and catalytic properties. The combination of nickel oxide, a p-type semiconductor with a wide band gap, and yttrium oxide, a highly stable refractory material, leads to synergistic effects that enhance thermal stability and catalytic activity. Understanding the surface chemistry of these films is paramount for optimizing their performance in various applications, including as catalysts, in electrochromic devices, and as components in solid oxide fuel cells. This guide details the synthesis of NYO films, provides a thorough analysis of their surface composition and chemical states, and explores the mechanisms of surface reactions.

Synthesis of Nickel-Yttrium Oxide Films

The sol-gel method is a versatile and cost-effective technique for the preparation of high-quality nickel-yttrium oxide films.^[1] This method allows for precise control over the film's stoichiometry

and microstructure.

Experimental Protocol: Sol-Gel Synthesis

A typical sol-gel synthesis of NYO films involves the following steps[2]:

- Precursor Solution Preparation:
 - Nickel(II) chloride hydrate ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$) and yttrium(III) nitrate hexahydrate ($\text{Y}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$) are used as precursors for nickel and yttrium, respectively.
 - A 0.1 M solution is prepared by dissolving the precursors in a 1:9 molar ratio of Ni:Y in 2-methoxyethanol.[2]
- Mixing and Aging:
 - The solution is stirred at approximately 430 rpm for 2 hours at a temperature of 75 °C.[2]
 - The resulting solution is then aged for at least 24 hours at room temperature to form a stable sol.[2]
- Film Deposition:
 - Glass substrates are cleaned by sonication in isopropyl alcohol and acetone, each for 10 minutes, followed by drying with nitrogen gas.[2]
 - The aged sol is deposited onto the prepared substrates using a suitable technique such as spin-coating or dip-coating. For instance, a brush coating technique can be employed where a brush saturated in the sol is combed across the substrate.[2]
- Curing and Annealing:
 - The deposited film is subjected to a curing process at various temperatures, for example, 70 °C, 150 °C, and 230 °C, to induce the sol-gel transition and form the solid oxide film.[2]
 - Post-deposition annealing at higher temperatures can be performed to improve the crystallinity and remove residual organic compounds.

The experimental workflow for the sol-gel synthesis of NYO films is illustrated in the following diagram:

Sol-Gel Synthesis Workflow for Nickel-Yttrium Oxide Films

Surface Characterization

The surface composition and chemical states of the constituent elements in nickel-yttrium oxide films are critical to their performance. X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to obtain this information.

Experimental Protocol: X-ray Photoelectron Spectroscopy (XPS)

A general protocol for the XPS analysis of NYO films is as follows:

- **Sample Preparation:** The NYO film on its substrate is mounted on a sample holder and introduced into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.
- **X-ray Source:** A monochromatic Al K α X-ray source (1486.6 eV) is typically used for analysis. [\[2\]](#)
- **Analysis Parameters:**
 - Survey scans are performed over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.
 - High-resolution spectra are acquired for the Ni 2p, Y 3d, and O 1s regions to determine the chemical states and quantify the elemental composition.
 - A charge neutralizer is often employed to counteract charging effects on the insulating oxide surface. [\[3\]](#)
- **Data Analysis:**
 - The acquired spectra are calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.

- The high-resolution spectra are fitted with appropriate peak models (e.g., Gaussian-Lorentzian functions) after background subtraction (e.g., Shirley background) to deconvolve the different chemical species.[\[4\]](#)

The workflow for XPS analysis is depicted below:

Experimental Workflow for XPS Analysis

Data Presentation: XPS Binding Energies

The following table summarizes the typical binding energies observed in the XPS analysis of nickel and yttrium oxides. These values serve as a reference for the identification of chemical states in NYO films.

Element	Core Level	Chemical State	Binding Energy (eV)	Reference(s)
Nickel	Ni 2p _{3/2}	Ni (metal)	~852.6	
Ni ²⁺ (in NiO)	~853.5 - 854.6	[3] [5] [6]		
Ni ²⁺ (in Ni(OH) ₂)	~855.2	[7]		
Ni ³⁺ (in Ni ₂ O ₃ /NiOOH)	~855.0 - 856.1	[3] [5]		
Satellite	Ni ²⁺ Shake-up Satellite	~861.0	[5]	
Yttrium	Y 3d _{5/2}	Y ³⁺ (in Y ₂ O ₃)	~156.5	[8]
Y ³⁺ (in Y(OH) ₃)	~158.1	[8]		
Oxygen	O 1s	Lattice Oxygen (M-O)	~529.5	[6]
Hydroxyl Groups (M-OH)	~531.0	[7]		
Adsorbed Water	~532.6	[8]		

Surface Reaction Mechanisms

Nickel-yttrium oxide based materials are effective catalysts for a variety of reactions, including ammonia decomposition and methane reforming.[9] The surface of the NYO film provides active sites for the adsorption and subsequent transformation of reactant molecules.

Case Study: Direct Ammonia Oxidation on a Ni-YSZ Anode

A relevant example of a surface reaction mechanism is the direct oxidation of ammonia on a nickel-yttria-stabilized zirconia (Ni-YSZ) anode in a solid oxide fuel cell.[2] This process involves a series of dehydrogenation steps on the nickel surface, with the triple-phase boundary (TPB) playing a crucial role.

The proposed signaling pathway for this reaction is as follows:

- Ammonia (NH_3) adsorbs onto the nickel surface.
- Stepwise dehydrogenation of NH_3 occurs, forming NH_x ($x=0-2$) intermediates and adsorbed hydrogen atoms (H^*).
- The adsorbed hydrogen atoms diffuse to the triple-phase boundary.
- At the TPB, H^* reacts with oxygen ions (O^{2-}) from the YSZ electrolyte to form water (H_2O) and release electrons.
- The nitrogen-containing species can recombine to form N_2 .

This reaction pathway can be visualized with the following diagram:

Direct Ammonia Oxidation Pathway on Ni-YSZ

Conclusion

This technical guide has provided a detailed overview of the surface chemistry of nickel-yttrium oxide films. The sol-gel synthesis method offers a reliable route for the fabrication of these films, and X-ray Photoelectron Spectroscopy is an indispensable tool for their surface characterization. The presented data on binding energies serves as a valuable resource for

identifying the chemical states of nickel and yttrium. Furthermore, the elucidation of surface reaction mechanisms, such as the direct ammonia oxidation pathway, is crucial for the rational design of advanced catalytic materials. The information contained herein is intended to facilitate further research and development in the application of nickel-yttrium oxide films in catalysis, electronics, and beyond.

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